molecular formula C18H17Cl2N3O4 B11521494 N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11521494
M. Wt: 410.2 g/mol
InChI Key: YIPBQZUVSVFEST-LSHDLFTRSA-N
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Description

N-(2,5-Dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide typically involves the following steps:

    Formation of the hydrazone: The reaction between 2,4-dimethoxybenzaldehyde and hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-Dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide
  • **N-(2,5-Dichlorophenyl)-1-{N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide

Uniqueness

N-(2,5-dichlorophenyl)-1-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}formamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and dimethoxyphenyl groups provides a distinct chemical environment that can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxamide

InChI

InChI=1S/C18H17Cl2N3O4/c1-10(13-6-5-12(26-2)9-16(13)27-3)22-23-18(25)17(24)21-15-8-11(19)4-7-14(15)20/h4-9H,1-3H3,(H,21,24)(H,23,25)/b22-10+

InChI Key

YIPBQZUVSVFEST-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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